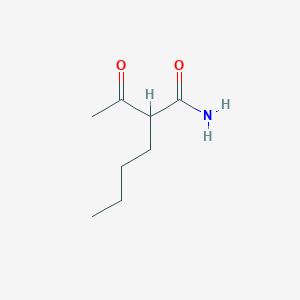
2-Acetylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylhexanamide is an organic compound with the molecular formula C8H15NO2. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).
準備方法
Synthetic Routes and Reaction Conditions
2-Acetylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate ester, which is then converted to the amide by the addition of ammonia or an amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale amidation reactions. These reactions typically use hexanoic acid and acetic anhydride as starting materials, with the process being optimized for high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .
化学反応の分析
Types of Reactions
2-Acetylhexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
2-Acetylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of bacterial infections.
作用機序
The mechanism of action of 2-acetylhexanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Hexanamide: Similar structure but lacks the acetyl group.
Acetylhexanoic acid: Contains a carboxylic acid group instead of an amide group.
N-Acetylhexanamide: Another name for 2-acetylhexanamide, emphasizing the acetyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
60364-27-4 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
2-acetylhexanamide |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-7(6(2)10)8(9)11/h7H,3-5H2,1-2H3,(H2,9,11) |
InChIキー |
WJLDOTNZDBRQIN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


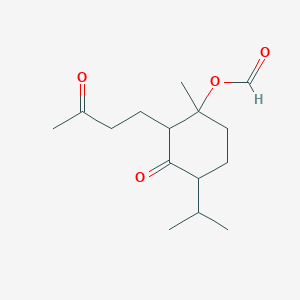
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
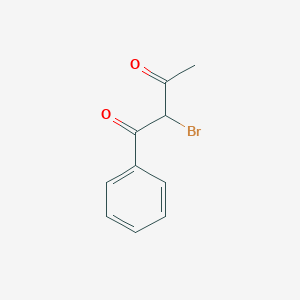
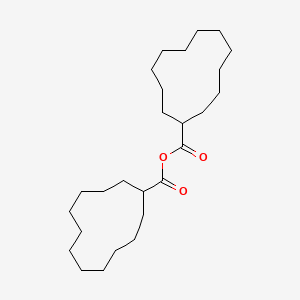
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
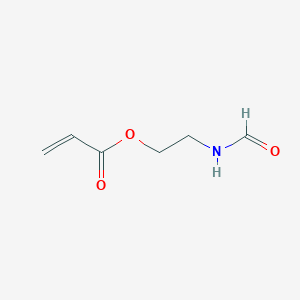
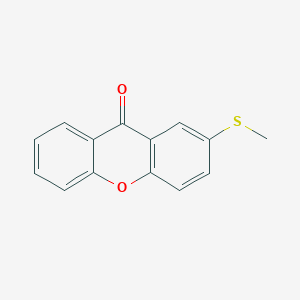

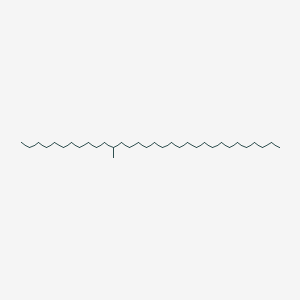
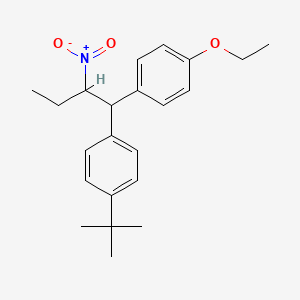
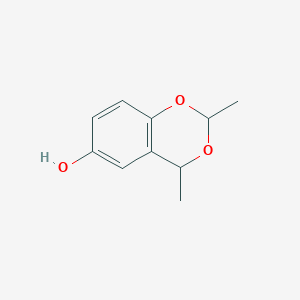
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)


